Dimethyl (2-methoxypropan-2-yl)phosphonate
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Overview
Description
Dimethyl (2-methoxypropan-2-yl)phosphonate is an organophosphorus compound with the molecular formula C6H15O4P. It is a phosphonate ester, characterized by the presence of a phosphorus atom bonded to three oxygen atoms and one carbon atom. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (2-methoxypropan-2-yl)phosphonate can be synthesized through the Michaelis-Arbuzov reaction. This reaction involves the reaction of a trialkyl phosphite with an alkyl halide. For example, the reaction of trimethyl phosphite with 2-chloro-2-methoxypropane under controlled conditions yields this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Michaelis-Arbuzov reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of catalysts and specific temperature and pressure conditions to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2-methoxypropan-2-yl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction Reactions: It can be reduced to form phosphine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in the presence of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: The major products are substituted phosphonates.
Oxidation Reactions: The major products are phosphonic acids or phosphonates.
Reduction Reactions: The major products are phosphine derivatives
Scientific Research Applications
Dimethyl (2-methoxypropan-2-yl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of dimethyl (2-methoxypropan-2-yl)phosphonate involves its ability to form stable carbon-phosphorus bonds. This property makes it a valuable reagent in organic synthesis. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its molecular targets and pathways involve interactions with various nucleophiles and electrophiles in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl methylphosphonate
- Dimethyl acetonylphosphonate
- Dimethyl phosphite
Uniqueness
Dimethyl (2-methoxypropan-2-yl)phosphonate is unique due to its specific structure, which includes a methoxy group attached to the central carbon atom. This structural feature imparts distinct reactivity and properties compared to other similar compounds. For example, dimethyl methylphosphonate lacks the methoxy group, resulting in different chemical behavior and applications .
Properties
CAS No. |
62456-56-8 |
---|---|
Molecular Formula |
C6H15O4P |
Molecular Weight |
182.15 g/mol |
IUPAC Name |
2-dimethoxyphosphoryl-2-methoxypropane |
InChI |
InChI=1S/C6H15O4P/c1-6(2,8-3)11(7,9-4)10-5/h1-5H3 |
InChI Key |
DQFGTJLMEYZOFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(OC)P(=O)(OC)OC |
Origin of Product |
United States |
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